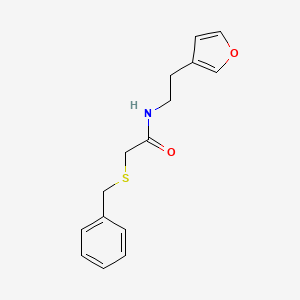

2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(furan-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-15(16-8-6-13-7-9-18-10-13)12-19-11-14-4-2-1-3-5-14/h1-5,7,9-10H,6,8,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWWDXFVNSMWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide typically involves the reaction of benzylthiol with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzylthiol, followed by nucleophilic substitution with the acetamide derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Table 1: Substituent Variations and Physical Properties

- Benzylthio vs. Other Thioethers : The benzylthio group in the target compound and 5h enhances lipophilicity compared to methylthio (5f) or ethylthio (5g) derivatives . This may improve cellular uptake but could also affect solubility.

- Furan vs. Compared to thiophene (in ), furan’s oxygen may form weaker hydrogen bonds but offers distinct electronic effects for target binding .

Spectroscopic and Crystallographic Insights

- NMR Data : In thiadiazole-acetamides (), the benzylthio group’s protons resonate at δ ~4.3–4.5 ppm (CH₂-S), while aromatic protons in furan typically appear at δ ~6.2–7.4 ppm . The target compound’s ¹H NMR would likely show distinct furan signals and benzylthio CH₂ splitting.

- Crystal Packing : Thiazole-acetamides () form intermolecular N–H⋯N hydrogen bonds, stabilizing 1D chains . The furan’s oxygen in the target compound may instead participate in C–H⋯O interactions, altering crystal lattice stability.

Biological Activity

2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a benzylthio group and a furan ring, which contribute to its unique reactivity and biological properties. The synthesis typically involves the reaction of benzylthiol with an appropriate acetamide derivative, often using bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Antimicrobial Properties

Research indicates that 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide exhibits significant antimicrobial activity. It has been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have shown that compounds with similar structures demonstrate efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Candida albicans | Significant inhibition |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. In particular, it has shown promising results against liver cancer (HEPG2) and cervical cancer (HeLa) cell lines, with mechanisms involving the inhibition of specific enzymes related to cancer cell growth .

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| HEPG2 | 10.28 |

| HeLa | 15.5 |

The mechanism by which 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide exerts its biological effects is thought to involve interactions with specific molecular targets:

- Thiol Interactions : The benzylthio group can interact with thiol-containing enzymes, potentially leading to enzyme inhibition.

- Aromatic Interactions : The furan ring may participate in π-π interactions with aromatic residues in proteins, affecting their function and contributing to the observed antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Efficacy : A study evaluated several derivatives of benzylthio compounds for their antibacterial activity against a range of bacteria. The results indicated that compounds similar to 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide exhibited notable antibacterial effects comparable to standard antibiotics .

- Cytotoxicity Assessment : In another study, the cytotoxic effects of various thioether derivatives were assessed using the MTT assay on different cancer cell lines. The results showed that certain derivatives had significant cytotoxic effects, indicating potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.